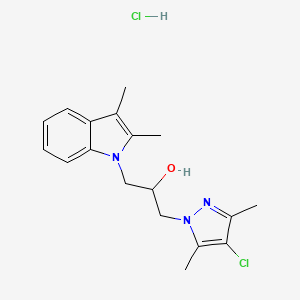
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N3O and its molecular weight is 368.3. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
The compound's relevance in synthetic chemistry is highlighted by its potential use in the generation of structurally diverse libraries. For instance, similar compounds have been used as starting materials in alkylation and ring closure reactions to produce a wide array of compounds including dithiocarbamates, thioethers, pyrazolines, and pyridines, underscoring the versatility of pyrazole derivatives in creating complex molecules (Roman, 2013).
Catalytic Applications
Dicopper(II) complexes derived from pyrazole-containing tridentate N2O ligands have been synthesized and characterized, demonstrating the compound's potential utility in catalysis, particularly in the oxidation of organic substrates. This showcases the compound's application in facilitating redox reactions, an essential process in various chemical industries (Zhang et al., 2007).
Fluorescent Property Evaluation
Compounds structurally related to the query chemical have been explored for their fluorescent properties. For example, a series of 1,3,5-triaryl-2-pyrazolines showed potential applications in the development of fluorescent materials, indicating the broader utility of pyrazole derivatives in designing materials with specific optical properties (Hasan et al., 2011).
Corrosion Inhibition
Research on pyrazole derivatives has demonstrated significant anti-corrosion activity, suggesting potential applications in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Ouali et al., 2013).
Molecular Docking and Computational Studies
The compound's framework has been investigated for its interactions with biological molecules, highlighting its potential in drug discovery and molecular biology. Molecular docking studies have shed light on the binding affinities and interactions of pyrazole derivatives with various proteins, underscoring the relevance of such compounds in understanding and modulating biological processes (Jayasudha et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O.ClH/c1-11-13(3)21(17-8-6-5-7-16(11)17)9-15(23)10-22-14(4)18(19)12(2)20-22;/h5-8,15,23H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYRMBUMPYPPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3C(=C(C(=N3)C)Cl)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

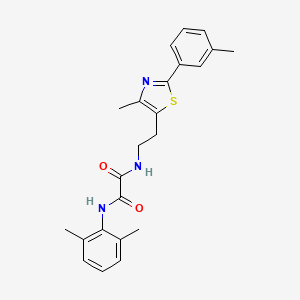
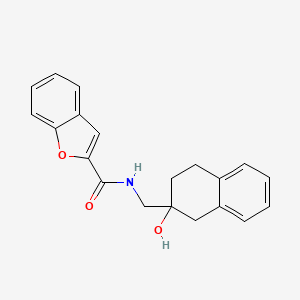
![Methyl 2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2446023.png)
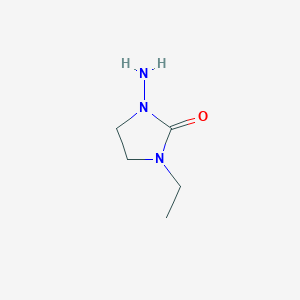
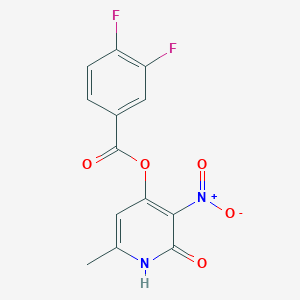




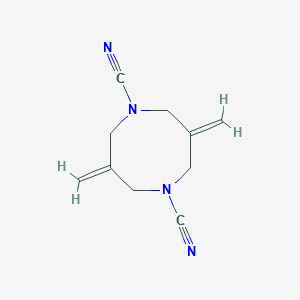
![N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2446037.png)
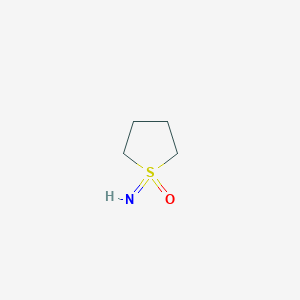
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)
